molecular formula C8H11ClN2OS B1377754 6-amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one hydrochloride CAS No. 1443979-72-3

6-amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one hydrochloride

Cat. No.: B1377754
CAS No.: 1443979-72-3
M. Wt: 218.7 g/mol
InChI Key: RRRGPCFKJJODFY-UHFFFAOYSA-N
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Description

6-amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one hydrochloride is a chemical compound with the molecular formula C8H10N2OS·HCl It is known for its unique structure, which includes a thienoazepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thieno[3,2-b]azepine derivative with an amine source in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization or chromatography to achieve the desired level of purity for commercial use.

Chemical Reactions Analysis

Types of Reactions

6-amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or halides for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6-amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 6-amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one: This compound shares a similar core structure but lacks the amino group, which may result in different chemical and biological properties.

    6-amino-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one: Similar to the compound of interest but without the hydrochloride salt, which can affect its solubility and stability.

Uniqueness

6-amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one hydrochloride is unique due to its specific structure and the presence of the hydrochloride salt, which can influence its chemical reactivity, solubility, and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-amino-4,6,7,8-tetrahydrothieno[3,2-b]azepin-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS.ClH/c9-5-1-2-7-6(3-4-12-7)10-8(5)11;/h3-5H,1-2,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRGPCFKJJODFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CS2)NC(=O)C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one hydrochloride
Reactant of Route 2
6-amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one hydrochloride
Reactant of Route 3
6-amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one hydrochloride
Reactant of Route 4
6-amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one hydrochloride
Reactant of Route 5
6-amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one hydrochloride
Reactant of Route 6
6-amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one hydrochloride

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